molecular formula C16H12F3N3O2 B2798275 2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole CAS No. 2380170-31-8

2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole

Cat. No.: B2798275
CAS No.: 2380170-31-8
M. Wt: 335.286
InChI Key: FCUZTSCKOAXDCL-UHFFFAOYSA-N
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Description

2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzoxazole moiety

Properties

IUPAC Name

2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)14-7-10(5-6-20-14)23-11-8-22(9-11)15-21-12-3-1-2-4-13(12)24-15/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZTSCKOAXDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the construction of the azetidine and benzoxazole rings. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Construction of the Azetidine Ring: This can be done through cyclization reactions involving appropriate amine precursors.

    Formation of the Benzoxazole Ring: This step typically involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The azetidine and benzoxazole rings may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,3-benzoxazole is unique due to its combination of structural features, including the trifluoromethyl group, azetidine ring, and benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

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